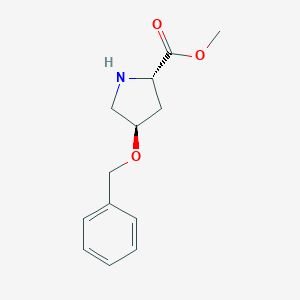

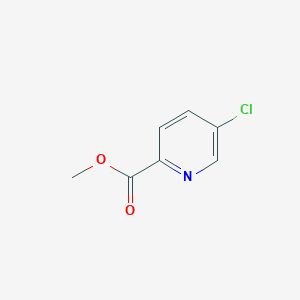

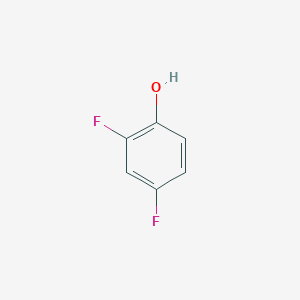

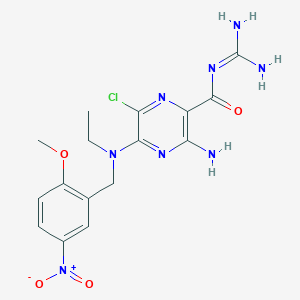

![molecular formula C17H20O5S B048171 [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate CAS No. 119870-20-1](/img/structure/B48171.png)

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate, also known as HMPS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that can be synthesized through various methods. HMPS has been found to have a range of biochemical and physiological effects, making it a valuable tool in laboratory experiments. In

Wirkmechanismus

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate is a sulfonate ester that can be used as a substrate for various enzymes and transporters. It has been found to interact with a range of proteins, including protein tyrosine phosphatases, protein kinases, and ion channels. [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate can be phosphorylated by protein tyrosine kinases, leading to the activation of downstream signaling pathways. It can also inhibit the activity of protein tyrosine phosphatases, leading to the activation of signaling pathways. In addition, [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been found to interact with the sodium-potassium ATPase, leading to changes in ion transport across cell membranes.

Biochemische Und Physiologische Effekte

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been found to have a range of biochemical and physiological effects. It has been shown to activate signaling pathways involved in cell growth and differentiation, as well as the regulation of ion transport across cell membranes. [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has also been found to inhibit the activity of protein tyrosine phosphatases, leading to the activation of signaling pathways. In addition, [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been found to interact with the sodium-potassium ATPase, leading to changes in ion transport across cell membranes.

Vorteile Und Einschränkungen Für Laborexperimente

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has several advantages as a tool for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It can be used as a substrate for various enzymes and transporters, making it a versatile tool for studying protein function. However, there are also limitations to the use of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in laboratory experiments. It can be difficult to measure the concentration of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in cells and tissues, making it challenging to determine the extent of its effects. In addition, [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate can have off-target effects, leading to unintended consequences in experimental systems.

Zukünftige Richtungen

There are several future directions for the use of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in scientific research. One area of interest is the development of new methods for measuring the concentration of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in cells and tissues. This would allow researchers to more accurately determine the extent of its effects. Another area of interest is the development of new [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate derivatives that can be used as tools for studying specific proteins and enzymes. Finally, there is potential for the use of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in the development of new drugs and therapies for a range of diseases and conditions.

Synthesemethoden

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate can be synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with (2R)-3-hydroxy-2-phenylmethoxypropyl alcohol in the presence of a base such as triethylamine. The resulting product is purified through column chromatography. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with (2R)-3-hydroxy-2-phenylmethoxypropyl acetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with sodium hydroxide to yield [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate.

Wissenschaftliche Forschungsanwendungen

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been widely used in scientific research as a tool for studying the function and regulation of various proteins and enzymes. It has been used to investigate the role of protein tyrosine phosphatases in cell signaling pathways, as well as the regulation of protein kinase activity. [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has also been used to study the function of ion channels and transporters, such as the sodium-potassium ATPase. In addition, [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been used as a tool for studying the structure and function of membrane proteins, such as G protein-coupled receptors.

Eigenschaften

CAS-Nummer |

119870-20-1 |

|---|---|

Produktname |

[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate |

Molekularformel |

C17H20O5S |

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

[(2R)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(11-18)21-12-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m1/s1 |

InChI-Schlüssel |

MMMHRPOWTOVARP-MRXNPFEDSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CO)OCC2=CC=CC=C2 |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2 |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.